Dimethyldioxane

Description

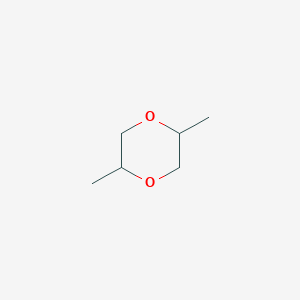

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBIJARKDOFDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927939 | |

| Record name | 2,5-Dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyldioxanes appears as a water-white liquid. Less dense than water. Vapors are heavier than air. May severely irritate skin and eyes. | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

75 °F (NFPA, 2010) | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25136-55-4, 15176-21-3, 1331-15-3 | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dioxane, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025136554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-dimethyl-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4,4-Dimethyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-dimethyl-1,3-dioxane, a significant heterocyclic compound. The document details its synthesis, primarily through the Prins reaction, its physicochemical properties, and its key applications, notably as a precursor in the industrial production of isoprene. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, offering detailed experimental protocols, tabulated data for easy reference, and visual diagrams of reaction pathways and workflows.

Introduction

4,4-Dimethyl-1,3-dioxane is a cyclic ether with the molecular formula C₆H₁₂O₂. It is a colorless liquid with a characteristic ether-like odor. The presence of two methyl groups at the 4-position of the 1,3-dioxane ring imparts unique steric and electronic properties to the molecule, influencing its reactivity and conformational preferences. This compound is of significant industrial importance, primarily serving as an intermediate in the synthesis of isoprene, a key monomer for the production of synthetic rubber. Its synthesis is a classic example of the Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene.

Synthesis of 4,4-Dimethyl-1,3-dioxane

The primary and most industrially significant method for the synthesis of 4,4-dimethyl-1,3-dioxane is the Prins reaction. This reaction involves the electrophilic addition of formaldehyde to isobutylene in the presence of an acid catalyst.

The Prins Reaction: Mechanism

The acid-catalyzed Prins reaction for the formation of 4,4-dimethyl-1,3-dioxane proceeds through the following steps:

-

Protonation of Formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, increasing its electrophilicity.

-

Electrophilic Attack: The electron-rich double bond of isobutylene attacks the protonated formaldehyde, forming a carbocation intermediate.

-

Ring Closure: The hydroxyl group of the intermediate attacks the carbocation, leading to the formation of the six-membered dioxane ring.

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the 4,4-dimethyl-1,3-dioxane product.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a representative laboratory-scale synthesis of 4,4-dimethyl-1,3-dioxane.

Materials:

-

Formaldehyde (37% aqueous solution)

-

Isobutylene (liquefied gas or generated in situ)

-

Sulfuric acid (concentrated) or Phosphoric acid (85%)

-

Sodium hydroxide solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Dichloromethane or diethyl ether (for extraction)

Equipment:

-

Pressure-rated reaction vessel (e.g., Parr reactor) equipped with a magnetic stirrer, thermocouple, and pressure gauge

-

Gas inlet tube

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel, place the aqueous formaldehyde solution and the acid catalyst (e.g., sulfuric acid, typically in a mole ratio of formaldehyde to catalyst between 1:0.1 and 1:0.3). The vessel is then cooled in an ice bath.

-

Addition of Isobutylene: Isobutylene is slowly bubbled into the cooled reaction mixture with vigorous stirring. The amount of isobutylene should be in molar excess relative to formaldehyde. The reaction is typically carried out under pressure to maintain isobutylene in the liquid phase.

-

Reaction Conditions: The reaction is then allowed to warm to the desired temperature, typically between 70-95°C, and is maintained for several hours with continuous stirring. The pressure inside the vessel will increase and should be monitored.

-

Work-up: After the reaction is complete, the vessel is cooled, and the excess pressure is carefully released. The reaction mixture is transferred to a separatory funnel. The organic layer is separated from the aqueous layer.

-

Neutralization and Washing: The organic layer is washed with a dilute sodium hydroxide solution to neutralize the acid catalyst, followed by washing with water until the washings are neutral.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate. The drying agent is removed by filtration, and the solvent (if any was used for extraction) is removed by rotary evaporation.

-

Purification: The crude 4,4-dimethyl-1,3-dioxane is purified by fractional distillation. The fraction boiling at approximately 133°C is collected.

Properties of 4,4-Dimethyl-1,3-dioxane

Physical Properties

The physical properties of 4,4-dimethyl-1,3-dioxane are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Ether-like | |

| Boiling Point | 133 °C at 760 mmHg | |

| Melting Point | -66 °C | |

| Density | 0.914 g/cm³ | |

| Refractive Index | 1.4030 (estimate) | |

| Solubility in Water | Soluble in polar solvents like water | |

| Solubility in Organic Solvents | Miscible with many organic solvents |

Chemical Properties and Reactivity

-

Acid-Catalyzed Hydrolysis: 4,4-Dimethyl-1,3-dioxane is susceptible to acid-catalyzed hydrolysis, which results in the cleavage of the acetal linkage to yield 3-methyl-1,3-butanediol and formaldehyde. This reaction is reversible.

-

Thermal Decomposition: At elevated temperatures (240-400°C) and in the presence of a catalyst such as phosphoric acid on charcoal or calcium phosphate, 4,4-dimethyl-1,3-dioxane decomposes to form isoprene, formaldehyde, and water. This is the key step in the industrial production of isoprene via the dioxane route.

-

Reaction with Nitriles: It can react with dinitriles to form dihydro-1,3-oxazine derivatives.

-

Stability: It is relatively stable under neutral and basic conditions. However, like other ethers, it may form explosive peroxides upon prolonged exposure to air and light.

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show signals for the two methyl groups, the two methylene groups in the ring, and the methylene group at the 2-position. The gem-dimethyl groups at the C4 position would appear as a singlet, while the methylene protons would exhibit more complex splitting patterns due to their diastereotopic nature.

¹³C NMR: The carbon NMR spectrum of the parent 1,3-dioxane shows three distinct signals. For 4,4-dimethyl-1,3-dioxane, one would expect to see signals for the two equivalent methyl carbons, the quaternary carbon at the 4-position, and the three methylene carbons of the ring.

IR Spectroscopy: The infrared spectrum would be characterized by C-H stretching vibrations in the 2850-3000 cm⁻¹ region and strong C-O stretching bands characteristic of cyclic ethers, typically in the 1000-1200 cm⁻¹ region. The absence of a strong C=O stretching band (around 1700 cm⁻¹) would confirm the purity of the product from carbonyl-containing starting materials.

Applications

The primary application of 4,4-dimethyl-1,3-dioxane is as a key intermediate in the synthesis of isoprene . The process involves the thermal decomposition of the dioxane, as previously mentioned.

Beyond its role in isoprene production, 4,4-dimethyl-1,3-dioxane can also be utilized in organic synthesis as a protecting group for 1,3-diols. The formation of the dioxane from a diol and a ketone or aldehyde is a common strategy to mask the hydroxyl groups during other chemical transformations. The dioxane can then be removed by acid-catalyzed hydrolysis to regenerate the diol.

Safety and Handling

4,4-Dimethyl-1,3-dioxane is a flammable liquid and vapor. It can cause skin and serious eye irritation. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. As it can form explosive peroxides, it should be stored in a tightly sealed container, away from light and heat, and tested for the presence of peroxides before distillation.

Conclusion

4,4-Dimethyl-1,3-dioxane is a versatile and industrially important chemical. Its synthesis via the Prins reaction is a cornerstone of its production, and its subsequent decomposition to isoprene highlights its significance in the polymer industry. A thorough understanding of its properties, synthesis, and reactivity is crucial for its safe and efficient use in both industrial and research settings. This guide provides a foundational resource for professionals working with this compound, consolidating key data and methodologies to support further research and development.

An In-depth Technical Guide to the Prins Reaction for Dimethyldioxane Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Prins reaction mechanism for the synthesis of 4,4-dimethyl-1,3-dioxane, a valuable intermediate in various chemical syntheses. The document details the reaction mechanism, presents quantitative data from various studies, outlines a typical experimental protocol, and provides key characterization data for the product.

Core Mechanism of the Prins Reaction

The Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde to an alkene. In the synthesis of 4,4-dimethyl-1,3-dioxane, isobutylene (2-methylpropene) reacts with an excess of formaldehyde. The reaction proceeds through several key steps:

-

Protonation of Formaldehyde: The reaction is initiated by the protonation of the formaldehyde carbonyl group by an acid catalyst (e.g., sulfuric acid or phosphoric acid), forming a highly electrophilic oxonium ion. This activation of formaldehyde is crucial for the subsequent nucleophilic attack.

-

Electrophilic Attack: The electron-rich double bond of isobutylene acts as a nucleophile and attacks the activated formaldehyde. This results in the formation of a tertiary carbocation intermediate. The stability of this tertiary carbocation is a key driving force for the reaction.

-

Trapping of the Carbocation: In the presence of excess formaldehyde, the carbocation intermediate is trapped by a second molecule of formaldehyde. This step involves the attack of the oxygen atom of another formaldehyde molecule on the carbocation.

-

Ring Closure: An intramolecular reaction then occurs where the hydroxyl group attacks the newly formed oxonium ion, leading to the closure of the six-membered ring and the formation of the 1,3-dioxane structure.

-

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final product, 4,4-dimethyl-1,3-dioxane.

The overall outcome of the Prins reaction is highly dependent on the reaction conditions. For the selective synthesis of the dioxane, an excess of formaldehyde and relatively low temperatures are generally favored.[1]

Data Presentation: Synthesis of 4,4-Dimethyl-1,3-dioxane

The following tables summarize quantitative data from various studies on the synthesis of 4,4-dimethyl-1,3-dioxane under different reaction conditions.

Table 1: Effect of Catalyst and Reaction Conditions on Yield and Selectivity

| Catalyst | Isobutylene:Formaldehyde (molar ratio) | Temperature (°C) | Pressure (atm) | Yield (%) | Selectivity (%) | Reference |

| Sulfuric Acid | 0.6-0.8 : 1 | Not Specified | Not Specified | - | >95 | [2] |

| Phosphoric Acid | 1 : 1.55 | 82 | 6 | 66.0 | High (by-products absent) | [3] |

| Phosphoric Acid with Carbon Nanotubes | Not Specified | Elevated | Elevated | - | Increased (reduced by-products) | [4] |

| Phosphoric Acid with Porous Polyphenylenephthalide | Not Specified | Elevated | Elevated | - | Increased (reduced by-products) | [3] |

Table 2: Physical and Spectroscopic Properties of 4,4-Dimethyl-1,3-dioxane

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O₂ | [5] |

| Molecular Weight | 116.16 g/mol | [5] |

| Boiling Point | 133 °C | |

| Density | 0.914 g/cm³ | [5] |

| ¹H NMR (CDCl₃, δ in ppm) | 1.25 (s, 6H, 2xCH₃), 1.65 (t, 2H, CH₂), 3.70 (t, 2H, O-CH₂), 4.75 (s, 2H, O-CH₂-O) | |

| ¹³C NMR (CDCl₃, δ in ppm) | 25.0 (2xCH₃), 35.0 (C(CH₃)₂), 60.0 (O-CH₂), 65.0 (CH₂), 94.0 (O-CH₂-O) | |

| IR (cm⁻¹) | 2960, 2850, 1470, 1380, 1170, 1100, 1030 |

Experimental Protocols

The following is a representative laboratory-scale procedure for the synthesis of 4,4-dimethyl-1,3-dioxane.

Materials:

-

Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer and temperature and pressure controls.

-

Isobutylene (liquefied gas)

-

Formalin solution (37-40% formaldehyde in water)

-

Sulfuric acid (concentrated) or Phosphoric acid (85%)

-

Diethyl ether or other suitable organic solvent for extraction

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Distillation apparatus

Procedure:

-

Charging the Reactor: To a clean, dry, and cooled pressurized reaction vessel, add the formalin solution and the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or phosphoric acid).

-

Introduction of Isobutylene: Cool the reactor to a low temperature (e.g., 0-10 °C) and carefully introduce a measured amount of liquefied isobutylene. The molar ratio of formaldehyde to isobutylene should be in excess, typically around 2:1.

-

Reaction: Seal the reactor and begin stirring. Gradually heat the reaction mixture to the desired temperature (e.g., 70-90 °C). The pressure in the vessel will increase due to the vapor pressure of the reactants at this temperature. Maintain the reaction at this temperature with continuous stirring for several hours (e.g., 2-4 hours).

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel.

-

Extraction and Neutralization: Add an organic solvent like diethyl ether to the separatory funnel and shake to extract the product. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under atmospheric pressure to obtain pure 4,4-dimethyl-1,3-dioxane.

Mandatory Visualizations

Diagram 1: Reaction Mechanism of the Prins Reaction for 4,4-Dimethyl-1,3-dioxane Synthesis

Caption: The acid-catalyzed mechanism of the Prins reaction for the synthesis of 4,4-dimethyl-1,3-dioxane.

Diagram 2: Experimental Workflow for the Synthesis and Purification of 4,4-Dimethyl-1,3-dioxane

Caption: A typical workflow for the laboratory synthesis and purification of 4,4-dimethyl-1,3-dioxane.

References

- 1. 2,2-Dimethyl-1,3-dioxane-4,6-dione(2033-24-1) 1H NMR [m.chemicalbook.com]

- 2. US3839362A - Method of production of 4,4-dimethyl-1,3-dioxane - Google Patents [patents.google.com]

- 3. RU2663292C1 - Method for the preparation of 4,4-dimethyl-1,3-dioxane - Google Patents [patents.google.com]

- 4. RU2624678C1 - Method of producing 4,4-dimethyl-1,3-dioxane - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, is a versatile and highly reactive organic compound that has become an indispensable tool in modern organic synthesis. First synthesized in 1908 by Andrew Norman Meldrum, its unique structural features and pronounced acidity have established it as a valuable building block for a wide array of chemical transformations.[1] Its utility is particularly prominent in the construction of complex molecular architectures, making it a cornerstone reagent in medicinal chemistry and drug discovery.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of Meldrum's acid, detailed experimental protocols for its key reactions, and its applications in the pharmaceutical sciences.

Physical and Chemical Properties

Meldrum's acid is a white to beige crystalline solid at room temperature.[4] It is notable for its unusually high acidity compared to other diesters, a property attributable to the rigid conformation of its six-membered ring, which allows for effective delocalization of the negative charge in its enolate form.

Table 1: Physical Properties of Meldrum's Acid

| Property | Value | References |

| IUPAC Name | 2,2-dimethyl-1,3-dioxane-4,6-dione | [2] |

| Synonyms | Meldrum's acid, Isopropylidene malonate | [4] |

| CAS Number | 2033-24-1 | [4] |

| Molecular Formula | C₆H₈O₄ | [2] |

| Molar Mass | 144.13 g/mol | [2] |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 94–97 °C (with decomposition) | [2] |

| pKa | ~4.97 in water | [4] |

| Solubility | Soluble in ethanol, acetone, and other organic solvents; sparingly soluble in water. | [2] |

Acidity and Reactivity

The remarkable acidity of the methylene protons at the C5 position (pKa ≈ 4.97) is a defining characteristic of Meldrum's acid.[4] This acidity facilitates the formation of a stable enolate, which is a potent nucleophile. The reactivity of Meldrum's acid can be summarized as follows:

-

Electrophilic substitution at C5: The acidic nature of the C5 protons allows for easy deprotonation to form a stabilized enolate, which readily reacts with various electrophiles. This makes reactions such as alkylations and acylations highly efficient.[1]

-

Nucleophilic attack at C4 and C6: The carbonyl carbons are susceptible to attack by nucleophiles, leading to ring-opening reactions. This reactivity is harnessed in the synthesis of β-keto esters and amides.

-

Thermal decomposition: Upon heating, Meldrum's acid and its derivatives undergo a retro-[4+2] cycloaddition reaction to eliminate acetone and carbon dioxide, generating highly reactive ketene intermediates.[4][5] This property is widely used in the synthesis of various cyclic and acyclic compounds.

Table 2: Spectral Data of Meldrum's Acid

| Spectrum Type | Key Features | References |

| ¹H NMR (CDCl₃) | δ ~1.78 ppm (s, 6H, 2x CH₃), δ ~3.6 ppm (s, 2H, CH₂) | [6][7] |

| ¹³C NMR (CDCl₃) | δ ~27.5 ppm (CH₃), δ ~36.5 ppm (CH₂), δ ~105.0 ppm (C(CH₃)₂), δ ~171.0 ppm (C=O) | [8][9] |

| FT-IR (cm⁻¹) | ~2949 (C-H stretch), ~1751 and ~1703 (strong, C=O stretch of the dione) | [10][11] |

| Mass Spectrum (EI) | m/z 144 (M⁺), 129, 100, 85, 58, 43 | [12] |

Experimental Protocols

Synthesis of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid)

This protocol is based on the classical condensation reaction between malonic acid and acetone.[13]

Materials:

-

Malonic acid

-

Acetone

-

Acetic anhydride

-

Concentrated sulfuric acid (catalyst)

-

Ice bath

-

Stirring apparatus

Procedure:

-

Suspend powdered malonic acid in acetic anhydride.

-

With stirring, add a catalytic amount of concentrated sulfuric acid. The malonic acid will dissolve with spontaneous cooling.

-

Slowly add acetone to the reaction mixture, maintaining the temperature below 30°C using an ice bath.

-

Continue stirring for approximately 3 hours at room temperature.

-

The product will precipitate as a white solid. Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent such as acetone/hexane or water to obtain pure Meldrum's acid.

Caption: Synthesis of Meldrum's Acid.

Knoevenagel Condensation with an Aldehyde

This is a general procedure for the reaction of Meldrum's acid with an aldehyde to form an alkylidene derivative.[14][15][16]

Materials:

-

Meldrum's acid

-

An aromatic or aliphatic aldehyde

-

Ethanol or an ionic liquid (e.g., [bmim]BF₄)

-

Piperidine (catalyst, if needed)

-

Stirring apparatus

Procedure:

-

Dissolve Meldrum's acid in the chosen solvent (e.g., ethanol) in a round-bottomed flask.

-

Add the aldehyde to the solution at room temperature.

-

If required, add a catalytic amount of piperidine. Many Knoevenagel condensations with Meldrum's acid proceed without a catalyst.

-

Stir the reaction mixture at room temperature for the appropriate time (typically 1-18 hours), monitoring the reaction progress by TLC.

-

The product often precipitates from the reaction mixture and can be collected by filtration.

-

Wash the solid with cold solvent and dry to yield the alkylidene Meldrum's acid derivative.

Caption: Knoevenagel Condensation Workflow.

Acylation of Meldrum's Acid

This protocol describes the C-acylation of Meldrum's acid, which is a key step in the synthesis of β-keto esters.[17]

Materials:

-

Recrystallized Meldrum's acid

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine

-

An acyl chloride (e.g., phenylacetyl chloride)

-

Ice bath, magnetic stirrer, and inert atmosphere (argon or nitrogen)

Procedure:

-

Dissolve Meldrum's acid in anhydrous DCM in a round-bottomed flask under an inert atmosphere.

-

Cool the solution in an ice bath and add anhydrous pyridine with stirring.

-

Slowly add a solution of the acyl chloride in anhydrous DCM to the cooled reaction mixture.

-

Allow the reaction to proceed at 0°C for 1-2 hours, then at room temperature for another 1-2 hours.

-

Quench the reaction with dilute hydrochloric acid and extract the product with DCM.

-

Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acyl Meldrum's acid. This intermediate can then be used for subsequent reactions, such as alcoholysis to form β-keto esters.[17]

Signaling Pathways and Logical Relationships

The high acidity of Meldrum's acid is central to its reactivity. Deprotonation at the C5 position yields a highly stabilized enolate, which is the key reactive intermediate in many of its synthetic applications.

Caption: Reactivity Pathways of Meldrum's Acid.

Applications in Drug Development

Meldrum's acid is a pivotal starting material in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates.[2][18] Its derivatives are integral to the construction of:

-

Heterocyclic Compounds: It serves as a precursor for various heterocycles, including pyrimidines, pyridines, and quinolines, which are common scaffolds in many drugs.[3]

-

β-Keto Esters: The facile conversion of acylated Meldrum's acid to β-keto esters provides a versatile route to complex ketones and other functionalized molecules used in the synthesis of active pharmaceutical ingredients (APIs).[19]

-

Natural Products Synthesis: The unique reactivity of Meldrum's acid has been exploited in the total synthesis of numerous natural products with potential therapeutic applications.[18]

-

Multicomponent Reactions: Its ability to participate in multicomponent reactions makes it an efficient tool for generating diverse molecular libraries for high-throughput screening in drug discovery programs.[3]

Safety and Handling

Meldrum's acid is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the compound. All manipulations should be performed in a well-ventilated fume hood. It is also heat-sensitive and should be stored in a cool, dry place. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. Best Meldrum Acid: Properties, Synthesis & Key Applications [gunjalindustries.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. 2,2-Dimethyl-1,3-dioxane-4,6-dione(2033-24-1) 13C NMR [m.chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum’s Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3-Dioxane-4,6-dione, 2,2-dimethyl- [webbook.nist.gov]

- 13. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Meldrum’s acid and related compounds in the synthesis of natural products and analogs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Unraveling the Enigma of Meldrum's Acid: A Technical Guide to its Pronounced Acidity

For Researchers, Scientists, and Drug Development Professionals

Meldrum's acid, or 2,2-dimethyl-1,3-dioxane-4,6-dione, stands as a notable outlier in the realm of organic chemistry, exhibiting an acidity that is unexpectedly high for a carbon acid, with a pKa value comparable to that of carboxylic acids.[1][2] This unique reactivity has rendered it a valuable reagent in a multitude of synthetic transformations. This in-depth technical guide elucidates the core principles governing the remarkable acidity of Meldrum's acid, providing a comparative analysis of its acidity with related compounds, a detailed experimental protocol for pKa determination, and a visual representation of the key contributing factors.

Comparative Acidity of Meldrum's Acid and Related Compounds

The unusually high acidity of Meldrum's acid becomes evident when compared to its acyclic and cyclic analogues. The pKa of Meldrum's acid in aqueous solution is approximately 4.9, making it orders of magnitude more acidic than dimethyl malonate, its acyclic counterpart, which has a pKa of around 13.[3][4] This significant difference underscores the profound impact of the cyclic structure on the acidity of the α-protons.

| Compound | Structure | pKa in Water | pKa in DMSO |

| Meldrum's Acid | 2,2-dimethyl-1,3-dioxane-4,6-dione | ~4.9[5] | 7.3 |

| Dimethyl Malonate | CH₂(COOCH₃)₂ | ~13[4] | 15.9 |

| Dimedone | 5,5-dimethylcyclohexane-1,3-dione | ~5.2 | 11.2 |

| Barbituric Acid | Pyrimidine-2,4,6(1H,3H,5H)-trione | ~4.0 | 7.3 |

| Acetic Acid | CH₃COOH | 4.75 | 12.6 |

The Genesis of High Acidity: A Multifactorial Perspective

The exceptional acidity of Meldrum's acid is not attributed to a single phenomenon but rather a confluence of structural and electronic factors that synergistically stabilize its conjugate base.

Conformational Restriction and Strain

The rigid 1,3-dioxane ring of Meldrum's acid locks the two ester groups in a specific conformation. This cyclic constraint is believed to contribute to the destabilization of the ground state of the neutral molecule. Upon deprotonation, the resulting enolate anion adopts a more planar and sterically less hindered conformation, suggesting that the release of this inherent strain contributes to the thermodynamic driving force for proton abstraction.

Stereoelectronic Effects

A key explanation for the enhanced acidity lies in stereoelectronic effects. In the ground state of Meldrum's acid, the σ orbital of the acidic C-H bonds is aligned in an anti-periplanar fashion with the π* orbitals of the adjacent carbonyl groups. This orbital alignment leads to a destabilizing hyperconjugative interaction, weakening the C-H bond and making the proton more susceptible to removal.

Superior Stabilization of the Conjugate Base

The conjugate base of Meldrum's acid, an enolate, is exceptionally well-stabilated through several mechanisms:

-

Resonance Delocalization: The negative charge is effectively delocalized over the two carbonyl oxygen atoms and the central carbon atom, spreading the charge and increasing stability.

-

Anomeric Effects: Computational studies have revealed the presence of stabilizing anomeric interactions in the enolate anion.[6][7] Specifically, there is a favorable interaction between the lone pair on the ring oxygen atoms and the antibonding σ* orbital of the adjacent C-C bond of the enolate system. This "double anomeric effect" provides significant additional stabilization to the conjugate base that is not present in its acyclic analogues.[8]

Visualizing the Factors of Acidity

The interplay of these factors can be visualized through the following diagrams:

Caption: Deprotonation of Meldrum's acid and resonance stabilization of the resulting enolate.

Caption: Key factors contributing to the high acidity of Meldrum's acid.

Experimental Protocol: Potentiometric Titration for pKa Determination

The pKa of Meldrum's acid can be accurately determined using potentiometric titration. This method involves monitoring the pH of a solution of the acid as a standardized base is added incrementally.

Materials and Equipment

-

Meldrum's acid (recrystallized)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized water (boiled to remove dissolved CO₂)

-

pH meter with a combination glass electrode, capable of 0.01 pH unit resolution

-

Magnetic stirrer and stir bar

-

Calibrated burette (10 mL or 25 mL)

-

Beaker (100 mL)

-

Volumetric flasks

Procedure

-

Calibration of the pH meter: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) at the temperature of the experiment (typically 25 °C).

-

Preparation of the Analyte Solution:

-

Accurately weigh approximately 144 mg (1 mmol) of recrystallized Meldrum's acid.

-

Dissolve the acid in approximately 40 mL of deionized water in a 100 mL beaker. A small amount of a co-solvent like ethanol may be used if solubility is an issue, but this should be noted as it can affect the pKa value.

-

Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).

-

Place a magnetic stir bar in the beaker.

-

-

Titration Setup:

-

Place the beaker on a magnetic stirrer and begin gentle stirring.

-

Immerse the calibrated pH electrode and the tip of the burette filled with the standardized 0.1 M NaOH solution into the analyte solution. Ensure the electrode bulb is fully submerged but does not interfere with the stir bar.

-

-

Titration Process:

-

Record the initial pH of the Meldrum's acid solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.05 mL) to obtain more data points around the equivalence point.

-

Continue the titration well past the equivalence point until the pH begins to plateau again.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V) or the second derivative (Δ²pH/ΔV² vs. V) of the titration data. The equivalence point corresponds to the peak of the first derivative curve or the zero crossing of the second derivative curve.

-

The pKa is determined from the pH at the half-equivalence point. At this point, half of the acid has been neutralized, and [HA] = [A⁻]. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the pH at the half-equivalence point is equal to the pKa.

-

Conclusion

The pronounced acidity of Meldrum's acid is a fascinating case study in how molecular structure and electronic effects can dramatically influence chemical reactivity. The rigid cyclic framework, coupled with powerful stereoelectronic and resonance stabilization of the conjugate base, collectively contribute to its low pKa value. A thorough understanding of these principles is not only of fundamental academic interest but also crucial for leveraging the synthetic utility of this versatile C-H acid in the design and development of novel chemical entities. The provided experimental protocol offers a robust method for the empirical verification of its acidity, a critical parameter for any researcher working with this compound.

References

- 1. docs.nrel.gov [docs.nrel.gov]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. google.com [google.com]

- 4. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ulm.edu [ulm.edu]

- 6. metrohm.com [metrohm.com]

- 7. Potentiometric Titration Explained: Principles, Curve & Steps [vedantu.com]

- 8. Determination of Carbonyl Functional Groups in Bio-oils by Potentiometric Titration: The Faix Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide. Due to the presence of two chiral centers, lactide exists as three distinct stereoisomers: L-lactide, D-lactide, and meso-lactide, in addition to a racemic mixture of L- and D-lactide (rac-lactide). The stereochemistry of the lactide monomer is a critical factor that dictates the properties of the resulting polylactic acid (PLA), a biodegradable and biocompatible polymer with extensive applications in the biomedical and pharmaceutical fields. This document details the synthesis, purification, and characterization of these stereoisomers, presenting key data in a structured format and outlining detailed experimental protocols.

Introduction to Lactide Stereoisomers

Lactide is a cyclic diester derived from lactic acid. The chirality of lactic acid gives rise to the different stereoisomeric forms of lactide, each imparting unique characteristics to the resulting polylactide.[1]

-

L-lactide ((3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione): Derived from L-lactic acid, the naturally occurring form of lactic acid.[1] It is the most common stereoisomer used for producing high-performance, semi-crystalline PLA (PLLA).[2]

-

D-lactide ((3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione): The enantiomer of L-lactide, derived from D-lactic acid.[1] It is used to produce poly(D-lactic acid) (PDLA), which is also semi-crystalline.

-

meso-Lactide ((3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione): An achiral stereoisomer containing both (R) and (S) configurations within the same molecule.[1] Polymerization of meso-lactide typically leads to atactic PLA, which is amorphous.

-

rac-Lactide (a 1:1 mixture of L- and D-lactide): Polymerization of racemic lactide generally produces poly(DL-lactic acid) (PDLLA), which is amorphous and has a faster degradation rate than its semi-crystalline counterparts.[3]

The control of stereochemistry is paramount in drug delivery applications, as the crystallinity of PLA affects drug loading, release kinetics, and the degradation profile of the delivery vehicle.

Quantitative Data of Lactide Stereoisomers

The physical and chemical properties of the lactide stereoisomers are summarized in the table below for easy comparison.

| Property | L-lactide | D-lactide | meso-Lactide | rac-Lactide |

| Configuration | (3S, 6S) | (3R, 6R) | (3R, 6S) | 1:1 mixture of (3S, 6S) and (3R, 6R) |

| Melting Point (°C) | 95–98[1] | 95–98[1] | 53–54[1] | 122–126[1] |

| Specific Optical Rotation ([\α]D) | -266.3° (in CH2Cl2)[4], -298.8° (in toluene)[4] | +266.3° (in CH2Cl2), +298.8° (in toluene) | 0°[1] | 0°[1] |

| Solid Density (g/mL) | 1.32–1.38[1] | 1.32–1.38[1] | Not readily available | Not readily available |

| Solubility | Soluble in toluene, ethyl acetate, acetone, chloroform.[5][6] Sparingly soluble in ethanol, methanol, isopropanol.[6] | Soluble in toluene, ethyl acetate, acetone, chloroform. Sparingly soluble in ethanol, methanol, isopropanol. | Soluble in common organic solvents. Higher rate of hydrolysis in water than L/D-lactide.[5][7] | Soluble in common organic solvents. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of lactide stereoisomers are provided below.

Synthesis of Lactide Stereoisomers

The general synthesis of lactide involves a two-step process: the polycondensation of lactic acid to form low molecular weight oligomers, followed by the depolymerization of these oligomers to yield the cyclic lactide monomer. The specific stereoisomer of lactic acid used as the starting material determines the resulting lactide stereoisomer.

This protocol is applicable for the synthesis of both L-lactide (from L-lactic acid) and D-lactide (from D-lactic acid).

Materials:

-

L-(+)-lactic acid (or D-(-)-lactic acid), 90% aqueous solution

-

Tin(II) octoate (Sn(Oct)₂) or Tin powder

-

Toluene (anhydrous)

-

Ethyl acetate (anhydrous)

Procedure:

-

Oligomerization:

-

Charge a reaction vessel equipped with a mechanical stirrer and a distillation setup with L-lactic acid (or D-lactic acid).

-

Heat the lactic acid solution to 150-160°C under reduced pressure (e.g., 100 mmHg, gradually decreasing to 0.1 mmHg) with constant stirring to remove water and form a prepolymer (oligomer) with a number average molecular weight of 600-1500 Da.[5] This step typically takes several hours.

-

-

Depolymerization:

-

Purification (Recrystallization):

-

Dissolve the crude lactide in a minimal amount of hot toluene or ethyl acetate.[1]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified lactide crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Multiple recrystallizations may be necessary to achieve high optical purity.

-

The synthesis of pure meso-lactide is more challenging. It is typically isolated from a crude mixture of lactides produced from D,L-lactic acid.

Materials:

-

D,L-lactic acid

-

Catalyst (e.g., tin(II) octoate)

-

Solvents for purification (e.g., ethyl acetate, dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

Synthesis of Crude Lactide Mixture:

-

Follow the oligomerization and depolymerization steps as described for L-/D-lactide, starting with D,L-lactic acid. This will produce a mixture of L-lactide, D-lactide, and meso-lactide.

-

-

Purification:

-

Fractional Distillation: The crude lactide mixture can be subjected to fractional distillation under reduced pressure. meso-Lactide has a lower boiling point than rac-lactide.

-

Recrystallization: As meso-lactide has a lower melting point and different solubility profiles, it can be separated from the other isomers by carefully controlled recrystallization. For example, dissolving the crude mixture in a solvent like ethyl acetate and cooling can preferentially crystallize the higher-melting point isomers, leaving meso-lactide enriched in the mother liquor.[8]

-

Silica Gel Chromatography: For high purity, silica gel column chromatography can be employed, eluting with a gradient of solvents to separate the stereoisomers based on their polarity.[8]

-

Characterization of Lactide Stereoisomers

Purpose: To confirm the chemical structure and assess the stereochemical purity of the lactide isomers.

Sample Preparation: Dissolve approximately 10-20 mg of the lactide sample in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Parameters:

-

Spectrometer: 400 MHz or higher

-

L-lactide/D-lactide: Expect a quartet around 5.02-5.07 ppm (methine proton, -CH) and a doublet around 1.65-1.68 ppm (methyl protons, -CH₃).[3]

-

meso-Lactide: The chemical shifts will be slightly different due to the different stereochemistry.

-

Stereopurity Assessment: High-resolution NMR can be used to detect and quantify the presence of other stereoisomers as impurities.[2]

Purpose: To identify the functional groups present in the lactide molecule.

Sample Preparation: Samples can be analyzed as a solid (e.g., using an ATR accessory) or by preparing a KBr pellet.

Characteristic Peaks:

-

C=O stretch (ester): A strong absorption band around 1740-1760 cm⁻¹.[3][9]

-

C-O-C stretch (lactone ring): Bands in the region of 1050-1270 cm⁻¹.[3]

-

C-H stretch and bend: Absorptions for the methyl and methine groups will be present in the typical aliphatic regions.

While the FTIR spectra of the different stereoisomers are very similar, subtle differences in the fingerprint region may be observed.

Purpose: To determine the melting point and assess the thermal purity of the lactide stereoisomers.

Procedure:

-

Accurately weigh 5-10 mg of the lactide sample into an aluminum DSC pan.

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min).

-

The melting point (Tm) is determined from the peak of the endothermic melting transition.

-

The sharpness of the melting peak can be an indicator of purity.

Visualizations of Key Processes

Experimental Workflow for Lactide Synthesis and Purification

Caption: General experimental workflow for the synthesis and purification of lactide stereoisomers.

Racemization Mechanism of Lactide

References

- 1. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eprints.untirta.ac.id [eprints.untirta.ac.id]

- 4. US5053522A - Process for the preparation of lactide - Google Patents [patents.google.com]

- 5. US20160039782A1 - Technological method for synthesis of optically pure l-/d-lactide catalyzed by biogenic guanidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. polylactide.com [polylactide.com]

- 9. researchgate.net [researchgate.net]

The Dance of Molecules: A Technical Guide to the Conformational Analysis of Substituted 1,3-Dioxanes

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dioxane scaffold is a prevalent structural motif in a myriad of natural products and pharmacologically active compounds. Understanding the three-dimensional arrangement, or conformation, of this six-membered heterocyclic ring and its derivatives is paramount for elucidating structure-activity relationships, predicting molecular interactions, and designing novel therapeutic agents. This technical guide provides an in-depth exploration of the conformational analysis of substituted 1,3-dioxanes, detailing the governing principles, experimental methodologies, and key quantitative data.

Core Principles: The Chair Conformation and Beyond

Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. However, the presence of two oxygen atoms within the ring introduces significant changes to its geometry and conformational behavior compared to its carbocyclic counterpart. The C-O bonds are shorter than C-C bonds, leading to a puckering of the ring and altered bond angles. This, in turn, influences the steric interactions between substituents.

The conformational landscape of a substituted 1,3-dioxane is primarily a dynamic equilibrium between two chair conformers. In many cases, non-chair conformations, such as the twist-boat, can also play a role, particularly in highly substituted or sterically hindered systems. The energy difference between the chair and twist-boat forms is generally higher for 1,3-dioxane (around 5.7 kcal/mol) than for cyclohexane.[1]

The preference of a substituent for an equatorial or axial position is quantified by its conformational free energy, commonly known as the A-value (-ΔG°). A positive A-value indicates a preference for the equatorial position. These values are crucial for predicting the dominant conformation of a substituted 1,3-dioxane.

The Anomeric Effect: A Key Stereoelectronic Influence

A defining feature of the conformational analysis of 1,3-dioxanes, particularly those substituted at the C2 position with an electronegative atom (e.g., an alkoxy group), is the anomeric effect. This stereoelectronic effect describes the thermodynamic preference for an axial orientation of the substituent, despite the potential for increased steric hindrance. This counterintuitive preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on an oxygen atom in the ring and the antibonding (σ*) orbital of the axial C-X bond. For 2-alkoxy-1,3-dioxanes, the axial position is stabilized by this anomeric effect.[1]

Quantitative Conformational Analysis: A-Values

The A-value of a substituent is a critical parameter in conformational analysis and is determined by the equilibrium constant (K) between the axial and equatorial conformers. The relationship is given by the equation:

ΔG° = -RTlnK

where R is the gas constant and T is the temperature in Kelvin.

A-Values for Substituents at the 2-Position

Substituents at the C2 position experience 1,3-diaxial interactions with the axial protons at C4 and C6. Consequently, most substituents at this position exhibit a strong preference for the equatorial orientation.

| Substituent (R) | -ΔG° (A-value) (kJ/mol) | Reference |

| H - HC=CH-CH3 | 7.5 | [2] |

| H - HC=CH-C6H5 | 9.4 | [2] |

| CH3, C2H5 | 1.3 | [2] |

A-Values for Substituents at the 5-Position

Substituents at the C5 position experience gauche interactions with the oxygen atoms at positions 1 and 3. The conformational preferences at this position are generally smaller than in cyclohexane.

| Substituent (R) | -ΔG° (A-value) (kcal/mol) | Reference |

| Ethyl (Et) | 0.8 | [3] |

| Isopropyl (i-Pr) | 1.0 | [3] |

| tert-Butyl (t-Bu) | 1.4-1.8 | [3] |

| Phenyl (Ph) | 1.1 | [3] |

Experimental Protocols for Conformational Analysis

The determination of conformational equilibria and A-values relies on a combination of synthetic chemistry and spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

Synthesis of Substituted 1,3-Dioxanes

Substituted 1,3-dioxanes are typically synthesized through the acetalization or ketalization of a 1,3-diol with an aldehyde or a ketone, respectively. This reaction is usually catalyzed by a Brønsted or Lewis acid, and the water formed is removed to drive the equilibrium towards the product.

General Procedure for Acetalization:

-

A mixture of the 1,3-diol and the aldehyde or ketone (typically in a 1:1.1 molar ratio) is dissolved in an inert solvent such as toluene or benzene.

-

A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added to the solution.

-

The reaction mixture is refluxed with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction, washing, and distillation or chromatography.

References

The Thermal Stability and Decomposition of Meldrum's Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a versatile reagent in organic synthesis, valued for its high acidity and utility in various carbon-carbon bond-forming reactions. However, its application is often dictated by its thermal instability. A thorough understanding of its decomposition characteristics is paramount for its effective use in the development of novel synthetic methodologies and pharmaceutical compounds. This guide provides a comprehensive overview of the thermal stability and decomposition pathways of Meldrum's acid, including quantitative data, detailed experimental protocols, and a visualization of its decomposition mechanism.

Thermal Decomposition Pathway

The thermal decomposition of Meldrum's acid is a well-characterized process that proceeds via a pericyclic reaction. Upon heating, the molecule fragments to yield three products: acetone, carbon dioxide, and a highly reactive ketene intermediate. This reactive ketene can then be trapped in situ by various nucleophiles or undergo cycloaddition reactions, making the thermolysis of Meldrum's acid a valuable synthetic tool.[1][2][3] The decomposition is typically induced at elevated temperatures, often exceeding 200°C, or under more specialized conditions such as flash vacuum pyrolysis (FVP).[4]

The overall transformation can be depicted as follows:

Quantitative Thermal Analysis Data

While the qualitative aspects of Meldrum's acid decomposition are well-documented, specific quantitative data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for the parent compound are not extensively reported in readily available literature. Much of the detailed thermal analysis has been performed on its derivatives. The melting point of Meldrum's acid is consistently reported to be in the range of 92-96°C, at which point it begins to decompose.[5][6]

For many applications, derivatives of Meldrum's acid are synthesized and their thermal properties are characterized to understand their stability and reactivity. These studies often involve simultaneous thermogravimetry-differential thermal analysis (TG-DTA) to correlate mass loss with thermal events.[7]

| Parameter | Value | Technique | Reference |

| Melting Point | 92-96 °C (with decomposition) | Capillary Method | [5][6] |

| pKa | 4.97 | Potentiometry | [8] |

Note: Detailed quantitative data such as onset of decomposition temperature, peak decomposition temperature, and enthalpy of decomposition from TGA and DSC for unsubstituted Meldrum's acid are not consistently available in the reviewed literature. The provided melting point indicates the initiation of decomposition.

Experimental Protocols

The study of the thermal stability and decomposition of Meldrum's acid and its derivatives employs several key analytical techniques. Below are detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and mass loss. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of enthalpies of transition. Often, these analyses are performed simultaneously (TGA-DSC or TG-DTA). The following is a representative protocol based on the analysis of Meldrum's acid derivatives.[7]

Objective: To determine the thermal stability, decomposition temperatures, and associated thermal events of Meldrum's acid.

Instrumentation: A simultaneous TGA-DSC or TG-DTA instrument.

Experimental Workflow:

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of finely ground Meldrum's acid into a clean, tared alumina or platinum crucible.

-

Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA-DSC instrument.

-

Experimental Conditions:

-

Purge Gas: Use an inert atmosphere, such as nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 400°C at a constant heating rate of 10°C/min.

-

Data Collection: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at each decomposition step.

-

From the DSC curve, identify endothermic or exothermic peaks associated with decomposition and calculate the enthalpy of decomposition (ΔHdecomp) by integrating the peak area.

-

Flash Vacuum Pyrolysis (FVP)

FVP is a technique used to study unimolecular thermal decomposition reactions in the gas phase at high temperatures and low pressures. This method is particularly useful for generating and studying highly reactive intermediates like the ketene formed from Meldrum's acid.

Objective: To generate and potentially isolate or trap the ketene intermediate from the thermal decomposition of Meldrum's acid.

Instrumentation: A standard FVP apparatus consisting of a sublimation oven, a pyrolysis tube (typically quartz) packed with an inert material (e.g., quartz wool or rings), a heating furnace, and a cold trap (e.g., a cold finger cooled with liquid nitrogen).

Experimental Workflow:

Methodology:

-

Sample Preparation: Place a small amount of Meldrum's acid into the sublimation tube of the FVP apparatus.

-

Apparatus Setup:

-

Insert the quartz pyrolysis tube, packed with quartz wool, into the furnace.

-

Connect the sublimation tube and the cold trap to the pyrolysis tube.

-

Cool the cold trap with liquid nitrogen.

-

Evacuate the entire system to a low pressure, typically between 0.01 and 0.5 Torr.[7]

-

-

Pyrolysis:

-

Heat the furnace to the desired pyrolysis temperature, for example, 600°C.[3]

-

Once the furnace temperature is stable, gently heat the sublimation oven to a temperature sufficient to sublime the Meldrum's acid at a slow and steady rate.

-

The gaseous Meldrum's acid is carried through the hot pyrolysis tube, where it decomposes.

-

-

Product Collection and Analysis:

-

The decomposition products are rapidly cooled and condensed on the surface of the cold trap.

-

After the sublimation is complete, the system is cooled and brought back to atmospheric pressure.

-

The contents of the cold trap are collected and can be analyzed by various spectroscopic methods (e.g., NMR, IR, Mass Spectrometry) to identify the products.

-

Conclusion

The thermal decomposition of Meldrum's acid is a fundamental reaction that underpins many of its synthetic applications. While its general pathway to acetone, carbon dioxide, and a ketene intermediate is well-understood, detailed quantitative thermal and kinetic data for the parent compound remain areas for further investigation. The experimental protocols provided herein offer a robust framework for researchers to study the thermal properties of Meldrum's acid and its derivatives, enabling better control and optimization of reactions involving this versatile molecule. A thorough understanding of its thermal stability is crucial for its continued use in the development of innovative chemical syntheses and new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. MSTï½[TG-DTA-MS] Thermogravimetry-Differential Thermal Analysis and Mass Spectrometry [mst.or.jp]

- 3. TG-DTA | Measuring Thermal Stability | EAG Laboratories [eag.com]

- 4. Simultaneous Thermogravimetric Analysis | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]

- 5. 2,2-Dimethyl-1,3-dioxane-4,6-dione 98 2033-24-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Dimethyldioxane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyldioxane, a class of cyclic ethers with applications in various chemical and pharmaceutical processes. Due to the limited availability of specific quantitative solubility data for this compound isomers, this guide presents data for the structurally related and commonly used cyclic ethers, 1,4-dioxane and tetrahydropyran, to serve as a reasonable estimate. The principles of solubility and the detailed experimental protocols provided herein are directly applicable to the study of this compound and its derivatives.

Introduction to this compound and Solvent Selection

Dimethyldioxanes are heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms and two methyl substituents. The various isomers, such as 2,2-dimethyl-1,3-dioxane, 4,4-dimethyl-1,3-dioxane, and 5,5-dimethyl-1,3-dioxane, exhibit differing physical and chemical properties, including solubility, which is a critical parameter in process chemistry, formulation development, and reaction engineering.

The solubility of a compound is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. Dimethyldioxanes, being cyclic ethers, possess a moderate polarity due to the presence of the ether oxygen atoms. This structural feature dictates their miscibility with a range of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound isomers in a wide array of organic solvents is not extensively documented in publicly available literature. However, by examining the solubility of structurally analogous cyclic ethers, namely 1,4-dioxane and tetrahydropyran, we can infer the likely solubility behavior of dimethyldioxanes. The following table summarizes the miscibility of these compounds in common organic solvents. "Miscible" indicates that the two liquids will mix in all proportions to form a homogeneous solution.

| Solvent | 1,4-Dioxane | Tetrahydropyran | Estimated Solubility of this compound |

| Polar Protic Solvents | |||

| Methanol | Miscible[1] | Miscible | Miscible |

| Ethanol | Miscible[1] | Miscible | Miscible |

| Polar Aprotic Solvents | |||

| Acetone | Miscible[1] | Miscible[2] | Miscible |

| Acetonitrile | Miscible | Miscible | Miscible |

| Dichloromethane | Miscible | Miscible | Miscible |

| Ethyl Acetate | Miscible | Miscible | Miscible |

| Nonpolar Solvents | |||

| Toluene | Miscible[1] | Miscible | Miscible |

| Hexane | Miscible | Miscible | Likely Miscible |

| Diethyl Ether | Miscible[1] | Miscible[2] | Miscible |

Note: The solubility of specific this compound isomers may vary based on the position of the methyl groups, which can influence the molecule's overall polarity and crystal lattice energy in the solid state. For instance, 2,2-dimethyl-1,3-dioxane-4,6-dione (a solid derivative) is noted to be soluble in dioxane and miscible with alcohol and diethyl ether, while being only slightly soluble in water.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent. The following protocol is a standardized procedure that can be readily adapted for measuring the solubility of this compound isomers.

3.1. Materials and Equipment

-

This compound isomer of interest (solute)

-

Selected organic solvents (high purity grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials or flasks with airtight screw caps

-

Constant temperature orbital shaker or water bath with shaking capabilities

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

3.2. Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of the this compound isomer to a glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to periodically check for the continued presence of excess solid.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of the this compound isomer.

-

Calculation: Calculate the solubility of the this compound isomer in the solvent, typically expressed in g/100 mL or mol/L.

3.3. Quality Control

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Run a blank sample (solvent only) to establish a baseline.

-

Prepare a series of standard solutions of the this compound isomer in the solvent to create a calibration curve for accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in common organic solvents. While specific quantitative data remains a subject for further experimental investigation, the provided information on analogous compounds and the detailed experimental protocol for the shake-flask method offer valuable tools for researchers and professionals in the chemical and pharmaceutical industries. The principles and methodologies outlined here can be effectively applied to generate precise solubility data for various this compound isomers, facilitating their effective use in diverse applications.

References

Quantum Chemical Calculations of Dioxane Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum chemical calculations in the study of dioxane derivatives, with a particular focus on their relevance in drug discovery and development. Dioxane and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a range of biological activities, including the modulation of multidrug resistance. Quantum chemical methods provide a powerful lens through which to understand the structure, properties, and reactivity of these molecules at the atomic level, thereby guiding the design of more potent and selective therapeutic agents.

This guide provides an overview of the key computational methodologies, presents quantitative data in a structured format, and offers detailed protocols for performing these calculations. Furthermore, it visualizes critical workflows and signaling pathways to facilitate a deeper understanding of the underlying principles.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools in modern drug discovery, offering insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.[1] For dioxane derivatives, these calculations are particularly useful for:

-

Conformational Analysis: Dioxane rings can adopt several conformations, such as chair and twist-boat forms, which can significantly impact their biological activity.[2][3] Quantum chemical calculations can accurately predict the relative energies of these conformers and the energy barriers for their interconversion.[4]

-

Electronic Properties: Understanding the electronic structure of a molecule is crucial for predicting its reactivity and intermolecular interactions. Key electronic properties that can be calculated include:

-

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate or accept electrons, which is fundamental to its reactivity.[5]

-

Electrostatic Potential (ESP): The ESP map reveals the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are critical for drug-receptor interactions.

-

Mulliken Charges: These provide a quantitative measure of the partial atomic charges within a molecule.

-

-

Spectroscopic Properties: Quantum chemical calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can aid in the structural elucidation of novel dioxane derivatives.[5]

-